2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a p-tolyl group at position 2 and a 5-nitro-2-chlorobenzamide moiety at position 2. The sulfone group (5,5-dioxido) enhances metabolic stability and solubility, while the nitro and chloro substituents likely influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-11-2-4-12(5-3-11)23-18(15-9-30(28,29)10-17(15)22-23)21-19(25)14-8-13(24(26)27)6-7-16(14)20/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPLMBFDUXJLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide typically involves multi-step organic synthesis:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of a thioamide with a hydrazine derivative to form the pyrazole ring.
Functional Group Modifications: Subsequent steps include the introduction of the p-tolyl group and the nitrobenzamide moiety. These modifications are usually achieved through electrophilic aromatic substitution reactions.
Chlorination: The final step involves the chlorination of the compound, typically using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
The compound’s potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are of significant interest. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its unique structure may offer advantages in terms of potency and selectivity.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
N-[2-(3-Chlorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-2-Fluorobenzamide
Key Structural Differences :
- Core: Shared thieno[3,4-c]pyrazole backbone.
- Substituents :
- Position 2: 3-Chlorophenyl vs. p-tolyl in the target compound.
- Position 3: 2-Fluorobenzamide vs. 5-nitro-2-chlorobenzamide.
- Oxidation State : 5-Oxo group instead of sulfone (5,5-dioxido).
Functional Implications :
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
Key Structural Differences :
- Core: Thiazole ring instead of thieno[3,4-c]pyrazole.
- Substituents :
- Position 2: 5-Chlorothiazole linked to a 2,4-difluorobenzamide group.
Functional Implications :
- The thiazole core alters electronic distribution and hydrogen-bonding capacity compared to the fused thienopyrazole system.
- This compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR) , a key enzyme in anaerobic metabolism, rather than autotaxin .
- The 2,4-difluorobenzamide moiety suggests a different binding profile, possibly targeting bacterial or parasitic enzymes.
Comparative Analysis Table
Discussion of Structural and Functional Variations
- Core Modifications: The thieno[3,4-c]pyrazole core offers a rigid, planar structure conducive to π-π stacking, whereas the thiazole derivative’s smaller heterocycle may limit such interactions .
- Solubility and Stability : The sulfone group in the target compound likely improves aqueous solubility over the 5-oxo or unmodified analogs, a critical factor in pharmacokinetics .
Biological Activity
2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure features a thieno[3,4-c]pyrazole core, which is fused with various substituents that may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 426.45 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 426.45 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds in the thienopyrazole class exhibit a range of biological activities including:
- Anticancer Activity : Thienopyrazoles have shown potential as anticancer agents through inhibition of various kinases and pathways involved in tumor growth and metastasis. For instance, Bindi et al. demonstrated that certain thienopyrazole derivatives act as potent inhibitors for aurora kinase, which plays a crucial role in cell division and cancer progression .
- Anti-inflammatory Effects : Some derivatives have been reported to exert anti-inflammatory effects by inhibiting phosphodiesterase enzymes (PDEs), which are involved in inflammatory responses . This activity is particularly relevant for conditions such as asthma and arthritis.
- Antioxidant Properties : Recent studies have highlighted the antioxidant capabilities of thienopyrazoles against oxidative stress-induced damage in biological systems. For example, new thieno[2,3-c]pyrazole compounds were shown to protect erythrocytes from damage caused by toxic substances like 4-nonylphenol in fish models .
- Antimicrobial Activity : Compounds within this class have also demonstrated antimicrobial properties against various pathogens, suggesting their potential use in treating infections .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its activity may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors involved in disease processes.
- Free Radical Scavenging : Its antioxidant activity may stem from the ability to neutralize free radicals and reduce oxidative stress.
Case Studies
- Erythrocyte Protection Study : A study involving African catfish (Clarias gariepinus) assessed the protective effects of thienopyrazole compounds against erythrocyte alterations induced by 4-nonylphenol exposure. The results indicated significant reductions in cell malformations when treated with these compounds compared to control groups .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound (7a) | 12 ± 1.03 |
| Thienopyrazole Compound (7b) | 0.6 ± 0.16 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
